Methyl 3-(4-methoxyphenyl)-3-methylbutanoate
Description
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutanoate moiety
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,9-12(14)16-4)10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAIAIAOCNHGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-3-methylbutanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-3-methylbutanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-3-methylbutanoate
Reduction: 3-(4-methoxyphenyl)-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. This hydrolysis reaction is often catalyzed by esterases, which are enzymes that specifically target ester bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(4-methoxyphenyl)-3-methylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methoxyphenyl)-3-ethylbutanoate: Similar structure but with an ethyl group on the butanoate moiety instead of a methyl group.
Uniqueness
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is an ester compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as esters, characterized by the presence of a methoxy group attached to a phenyl ring. Its structure can be represented as follows:
This compound exhibits significant lipophilicity due to its hydrophobic alkyl chain and aromatic moiety, influencing its biological interactions.
The compound's interaction with various biomolecules is crucial for its biological activity. It has been shown to modulate enzyme functions and cellular pathways, particularly through:
- Cytochrome P450 Enzymes: Influences drug metabolism and biotransformation processes.
- Kinase Inhibition: Exhibits inhibitory effects on specific kinases involved in cell signaling, which may disrupt cancer cell proliferation.
Cellular Effects
This compound has demonstrated various cellular effects, including:
- Antiproliferative Activity: The compound exhibits significant antiproliferative properties against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.004 – 0.046 |
| HeLa (Cervical) | 0.035 – 0.075 |
| A549 (Lung) | Not specified |
These results indicate that structural modifications can enhance its efficacy against specific cancer types .
- Anti-inflammatory Properties: The compound modulates cytokine production and inhibits inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The molecular mechanism of action involves binding to specific biomolecules, leading to changes in their activity. Notably, it affects the NF-kappa-B signaling pathway, which is vital for regulating immune responses and inflammation. Additionally, it has been observed that the compound's stability and degradation over time can influence its long-term effects on cellular function.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity: In vitro evaluations showed effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
- Structure-Activity Relationship (SAR): Research focused on the SAR of pyridine derivatives found that methyl substitutions significantly improved antiproliferative activity against breast cancer cell lines.
- Evaluation of Kinase Inhibition: Studies revealed effective inhibition of multiple kinases involved in cell cycle regulation, suggesting a mechanism where the compound disrupts cancer cell proliferation by targeting key regulatory enzymes.
Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. It is primarily metabolized by cytochrome P450 enzymes into more water-soluble metabolites for excretion from the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
